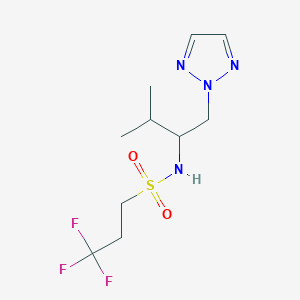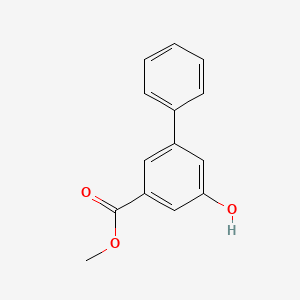
3,3,3-トリフルオロ-N-(3-メチル-1-(2H-1,2,3-トリアゾール-2-イル)ブタン-2-イル)プロパン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide is a compound that features a trifluoromethyl group, a triazole ring, and a sulfonamide group. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . The triazole ring is a five-membered ring containing three nitrogen atoms, which is often found in biologically active molecules . The sulfonamide group is a functional group that is widely used in medicinal chemistry for its ability to enhance the solubility and bioavailability of drugs .
科学的研究の応用
3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide has a wide range of scientific research applications:
準備方法
The synthesis of 3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives under magnetic stirring at room temperature in solvents like acetonitrile or DMF . The reaction typically yields the desired product in moderate yields (50%-62%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
化学反応の分析
3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
作用機序
The mechanism of action of 3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . The triazole ring can interact with various enzymes and receptors, modulating their activities . The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide can be compared with other similar compounds, such as:
1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide: This compound also contains a trifluoromethyl group and a sulfonamide group but differs in its overall structure and properties.
3-Bromo-1,1,1-trifluoroacetone: This compound contains a trifluoromethyl group and is used in different applications, such as in the synthesis of other fluorinated compounds.
2-(Trifluoromethyl)acetophenone: This compound features a trifluoromethyl group and is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 3,3,3-trifluoro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propane-1-sulfonamide lies in its combination of functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
3,3,3-trifluoro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N4O2S/c1-8(2)9(7-17-14-4-5-15-17)16-20(18,19)6-3-10(11,12)13/h4-5,8-9,16H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQVJLUDCPUNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2419616.png)
![2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2419617.png)
![1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one](/img/structure/B2419618.png)
![6-amino-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2419619.png)
![[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2419620.png)
![2-(2-chloro-6-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2419622.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2419624.png)

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2419631.png)

![2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2419635.png)
